An In-depth Technical Guide to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is not associated with a publicly registered CAS number at the time of this publication. This guide has been developed based on established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive technical overview for research and development purposes.
Introduction
4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a substituted nitroaromatic compound that, while not extensively documented, holds significant potential as a versatile building block in medicinal chemistry and material science. Its structure, featuring a brominated and nitrated phenyl ring coupled with an ethoxyethoxy side chain, offers a unique combination of reactive sites and physicochemical properties. The nitro group, a potent electron-withdrawing moiety, plays a crucial role in modulating the electronic properties of the aromatic ring and can serve as a precursor for an amino group, a common pharmacophore.[1][2] The bromo substituent provides a handle for various cross-coupling reactions, enabling the introduction of molecular diversity. The ethoxyethoxy group can enhance solubility and influence the pharmacokinetic profile of derivative compounds.
This technical guide provides a comprehensive overview of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene, including a proposed synthetic route, predicted physicochemical properties, potential applications in drug discovery and material science, and essential safety and handling information.
Physicochemical Properties
The exact experimental data for 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is not available. However, its properties can be predicted based on the known data of structurally similar compounds, such as 4-Bromo-1-ethoxy-2-nitrobenzene (CAS: 383869-51-0).[3]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C10H12BrNO4 | Based on chemical structure |
| Molecular Weight | 290.11 g/mol | Based on chemical structure |
| Appearance | Likely a yellow to brown solid or oil | Analogy with similar nitroaromatic compounds[4] |
| Melting Point | Expected to be a low-melting solid or high-boiling liquid | Comparison with 4-Bromo-1-ethoxy-2-nitrobenzene and the effect of the longer ether chain |
| Boiling Point | > 300 °C (at atmospheric pressure) | Ethers generally have lower boiling points than corresponding alcohols but higher than alkanes of similar molecular weight.[5][6] The presence of the polar nitro group and bromine will increase the boiling point. |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The ethoxyethoxy group may slightly increase water solubility compared to a simple ethoxy group, but the overall molecule remains largely nonpolar.[5][7] |
| LogP | Predicted to be in the range of 3.0 - 4.0 | Based on the lipophilicity of the bromo, nitro, and ether functionalities. The LogP of 4-Bromo-1-ethoxy-2-nitrobenzene is 3.2.[3] |
Synthesis Protocol
The most plausible and efficient method for the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is the Williamson ether synthesis.[8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-bromo-2-nitrophenol would react with a 2-ethoxyethyl halide.
Proposed Synthetic Workflow
Figure 1: Proposed workflow for the synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.
Detailed Experimental Protocol
-
Deprotonation of 4-bromo-2-nitrophenol:
-
To a solution of 4-bromo-2-nitrophenol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq, added portion-wise at 0 °C) or anhydrous potassium carbonate (K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. The reaction progress can be monitored by the evolution of hydrogen gas if NaH is used.
-
-
Nucleophilic Substitution:
-
To the solution of the in situ generated sodium 4-bromo-2-nitrophenoxide, add 2-ethoxyethyl bromide (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and quench by pouring it into cold water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene.
-
Causality behind Experimental Choices:
-
Choice of Base: Sodium hydride provides an irreversible deprotonation, driving the reaction to completion. Potassium carbonate is a milder, less hazardous base that is also effective.
-
Choice of Solvent: Aprotic polar solvents like DMF and acetonitrile are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[11]
-
Choice of Alkylating Agent: A primary alkyl halide like 2-ethoxyethyl bromide is used to favor the SN2 reaction pathway and minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[8][9]
Potential Applications
The unique structural features of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene suggest its utility as a key intermediate in the synthesis of a variety of target molecules with potential applications in drug discovery and material science.
In Drug Discovery
The nitroaromatic scaffold is present in a number of approved drugs and biologically active molecules, exhibiting a wide range of therapeutic effects including antibacterial, anticancer, and antiparasitic activities.[12][13]
-
Precursor to Amino Derivatives: The nitro group can be readily reduced to an amino group, a critical functional group in many pharmaceuticals. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonamide synthesis, and reductive amination.
Figure 2: Potential derivatization pathway for drug discovery.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The aniline derivative of the title compound could serve as a starting point for the synthesis of novel kinase inhibitors.
-
Antimicrobial Agents: Nitroaromatic compounds are known for their antimicrobial properties.[12][13] The title compound and its derivatives could be explored for their activity against various bacterial and parasitic strains. The ethoxyethoxy side chain may improve the compound's solubility and cell permeability, potentially enhancing its biological activity.
In Material Science
The reactivity of the bromo and nitro groups also makes this compound a candidate for applications in material science.
-
Synthesis of Dyes and Pigments: Nitroanilines, which can be derived from the title compound, are common precursors in the synthesis of azo dyes.
-
Monomer for Specialty Polymers: The amino derivative could be used as a monomer in the synthesis of polyamides or polyimides with tailored properties, where the bromo- and ethoxyethoxy- substituents could impart flame retardancy and modify the polymer's solubility and thermal characteristics.
Safety and Handling
Nitroaromatic compounds should be handled with caution due to their potential toxicity.[14][15][16]
-
Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin contact. They can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may lead to more severe health issues.[17][18]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from strong oxidizing and reducing agents.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
-
Conclusion
While 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is a compound with limited published data, its chemical structure suggests significant potential as a versatile intermediate in organic synthesis. The proposed Williamson ether synthesis provides a reliable route for its preparation. The presence of multiple functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and material science. As with all nitroaromatic compounds, appropriate safety precautions must be taken during its handling and use. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this intriguing molecule.
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